1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene)
Description
Properties
CAS No. |
500906-74-1 |
|---|---|
Molecular Formula |
C16H10Br2 |
Molecular Weight |
362.06 g/mol |
IUPAC Name |
1-bromo-4-[4-(4-bromophenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C16H10Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1,3,5-12H |
InChI Key |
LDSIYCTVSKGRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) typically involves the coupling of 4-bromobenzene with buten-yne intermediates. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-bromobenzene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The buten-yne linkage can be oxidized to form diketones or other oxygenated derivatives. Reagents such as potassium permanganate or osmium tetroxide are often used for these reactions.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with hydrogen gas can produce alkanes .
Scientific Research Applications
Organic Synthesis
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) serves as a versatile building block in organic synthesis. Its ability to undergo cross-coupling reactions with other organic compounds allows for the formation of complex molecular structures. For instance, the compound can be utilized in:
- Suzuki Coupling Reactions : This compound can participate in palladium-catalyzed Suzuki reactions to form symmetrical diarylethynes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
- Sonogashira Coupling : The presence of terminal alkyne functionality enables its use in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds with various halides .
Material Science
The unique properties of 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) make it an interesting candidate for applications in material science:
- Polymer Chemistry : The compound can be polymerized to create conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .
- Nanotechnology : Due to its structural characteristics, the compound can be functionalized for use in nanomaterials. Research has shown that derivatives of this compound can enhance the properties of nanocomposites used in various industrial applications .
Biological Applications
Recent studies have investigated the biological activities of compounds derived from 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene):
- Anticancer Activity : Some derivatives exhibit promising anticancer properties by inducing apoptosis in cancer cells. These findings suggest potential therapeutic applications .
- Antimicrobial Properties : Research has indicated that certain derivatives possess antimicrobial activities against a range of pathogens, highlighting their potential use in developing new antibiotics .
Case Study 1: Synthesis of Diarylethynes
In a study published by Rixson et al., the authors demonstrated the synthesis of diarylethynes using calcium carbide as a cost-effective starting material via palladium-catalyzed coupling reactions involving 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene). This method showcased not only the efficiency of the reaction but also the versatility of the compound as a building block in organic synthesis .
Case Study 2: Polymer Development
A thesis by Innes at Flinders University explored the polymerization of derivatives of 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene). The resulting polymers exhibited enhanced electrical conductivity and stability, making them suitable for applications in flexible electronics and energy storage devices .
Mechanism of Action
The mechanism by which 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atoms and the buten-yne linkage. The bromine atoms act as leaving groups in substitution reactions, while the buten-yne linkage provides sites for oxidation and reduction reactions.
In biological systems, the compound’s mechanism of action would depend on its specific derivatives and their interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Structural Analogues with Varied Linkers
a) But-2-ene-Linked Pyridinium Dibromides
Compounds like trans-2,4’-bis[(hydroxyimino)methyl]-1,1’-(but-2-ene-1,4-diyl)bispyridinium dibromide (K053) share a saturated but-2-ene linker but differ in substituents (pyridinium rings with hydroxyimino groups). These compounds are acetylcholinesterase reactivators, highlighting the importance of linker flexibility and nitrogen-containing moieties in biological activity.
b) Buta-1,3-diyne-Linked Biphenyl Derivatives
Examples include 6,6''-(buta-1,3-diyne-1,4-diyl)bis(4'-methoxy-[1,1'-biphenyl]-3-ol) (2r), which features a fully unsaturated diyne backbone. However, the presence of methoxy (electron-donating) and hydroxyl groups in 2r contrasts with the electron-withdrawing bromine substituents in the target compound, suggesting divergent solubility and reactivity profiles .
c) Saturated Alkyl Linkers
Compounds such as 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene] () utilize a chlorinated, saturated alkyl chain. The absence of conjugation reduces rigidity and electronic delocalization, making these compounds more adaptable for hydrophobic interactions in pharmaceuticals. Bromine in the target compound may enhance halogen bonding, a feature absent in fluorine-substituted analogs .
Substituent Effects
a) Bromine vs. Fluorine
Bromine’s larger atomic radius and polarizability compared to fluorine (e.g., in 1,1'-(bromomethylene)bis(4-fluorobenzene), ) increase steric bulk and electron-withdrawing effects. This difference could influence crystallization behavior, solubility, and reactivity in cross-coupling reactions. Brominated compounds may also exhibit stronger halogen bonding, relevant in crystal engineering or supramolecular chemistry .
b) Methoxy and Hydroxy Groups
Methoxy and hydroxy substituents (e.g., in ’s 2r) enhance solubility in polar solvents and enable hydrogen bonding. In contrast, bromine’s hydrophobicity and electronegativity may favor applications in hydrophobic matrices or as flame retardants.
Biological Activity
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene), also known as a derivative of bis(4-bromobenzene) linked by a buten-3-yne moiety, is a compound of interest in organic and medicinal chemistry. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C16H12Br2
- Molecular Weight: 368.11 g/mol
- CAS Number: 13141-45-2
The compound features two bromobenzene groups connected by a buten-3-yne linker, which may influence its biological activity through electronic and steric effects.
Anticancer Properties
Research has indicated that compounds structurally similar to 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) exhibit significant anticancer properties. A study explored the growth inhibition of various cancer cell lines using related compounds. The results showed that certain derivatives could selectively inhibit tumorigenic cells while sparing normal cells at concentrations as low as 10 µM .
The mechanisms through which these compounds exert their biological effects are varied and include:
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Inhibition of Cell Migration: Research has demonstrated that certain derivatives can inhibit cancer cell motility, which is crucial for metastasis. This effect may be linked to alterations in signaling pathways involving phosphoproteins that regulate cell movement .
Case Studies
-
Study on Growth Inhibition :
- A comparative study assessed the growth inhibition properties of various thalidomide derivatives, including those with similar structural motifs to 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene). The findings highlighted two compounds with potent growth inhibition against hepatocellular carcinoma (HCC) cells while having minimal effects on non-tumorigenic cells .
-
Mechanistic Insights :
- Another investigation focused on the signaling pathways affected by these compounds. It was found that they could modulate key signaling pathways involved in cancer progression, including those related to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are critical for tumor growth and angiogenesis .
Comparative Analysis with Similar Compounds
The biological activity of 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) can be compared to other related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,1'-(But-1-en-3-yne-1,4-diyl)bis(benzene) | No halogen substitution | Moderate cytotoxicity |
| 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) | Chlorine substitution | Enhanced anticancer properties |
| 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) | Methoxy substitution | Selective growth inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene)?
- Methodology : The compound can be synthesized via Sonogashira coupling, leveraging palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. For instance, coupling 4-bromophenylacetylene with a dihalogenated butenynediyl precursor under inert conditions (e.g., N₂ atmosphere) with a Pd(PPh₃)₄ catalyst and CuI co-catalyst. Reaction optimization includes temperature control (60–80°C) and solvent selection (THF or DMF) to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification typically involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) .
Q. How can the purity and structure of this compound be verified post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the butenynediyl backbone (distinct alkene/alkyne proton signals at δ 5.5–6.5 ppm and δ 2.5–3.5 ppm, respectively) and brominated aromatic rings (para-substitution patterns) .
- Infrared (IR) Spectroscopy : Peaks at ~680 cm⁻¹ (C-Br stretch) and ~2100 cm⁻¹ (C≡C stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M⁺] at m/z 412.89 for C₁₆H₁₀Br₂) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodology : Store in amber vials under inert gas (argon or nitrogen) at –20°C to minimize oxidative degradation of the alkyne moiety and bromine displacement. Regular stability checks via NMR are advised .
Advanced Research Questions
Q. How does the conjugation of the butenynediyl linker influence electronic properties in cross-coupling reactions?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, revealing enhanced electron-withdrawing effects from the bromine substituents and conjugation effects of the linker .
- Experimental Validation : Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy tracks absorption shifts (λmax ~270–300 nm for conjugated systems) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology :
- Multi-Technique Correlation : Combine X-ray crystallography (for unambiguous structural confirmation) with NMR/IR to address discrepancies. For example, crystallography can clarify ambiguous alkene/alkyne geometries (E/Z isomerism) .
- Dynamic NMR : Resolve rotational barriers in the butenynediyl backbone at variable temperatures (e.g., –40°C to 25°C) .
Q. How can computational tools predict regioselectivity in further functionalization (e.g., Suzuki-Miyaura coupling)?
- Methodology :
- Reaxys/BKMS Database Mining : Identify precedent reactions with similar brominated aryl-alkyne systems to predict reactive sites .
- Machine Learning Models : Train models on existing datasets (e.g., Pistachio or Reaxys_BIOCATALYSIS) to prioritize reaction pathways with high atom economy and low steric hindrance .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
